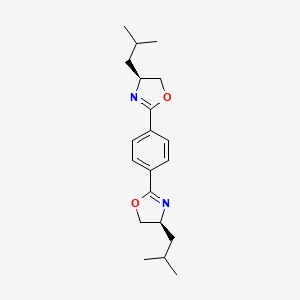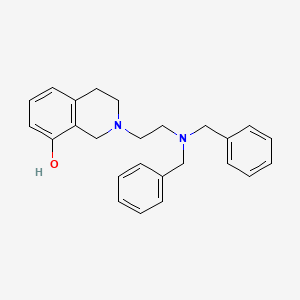
2-(2-(Dibenzylamino)ethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Dibenzylamino)ethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a dibenzylamino group attached to an ethyl chain, which is further connected to a tetrahydroisoquinoline core with a hydroxyl group at the 8th position. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dibenzylamino)ethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol typically involves multiple steps. One common method starts with the preparation of the tetrahydroisoquinoline core, which can be achieved through the Pictet-Spengler reaction. This involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Next, the dibenzylamino group is introduced through a nucleophilic substitution reaction This step involves the reaction of the tetrahydroisoquinoline intermediate with dibenzylamine under basic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
化学反应分析
Types of Reactions
2-(2-(Dibenzylamino)ethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the tetrahydroisoquinoline ring.
Substitution: The dibenzylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-CPBA or potassium permanganate (KMnO4) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated or reduced tetrahydroisoquinoline derivatives.
Substitution: Formation of various substituted tetrahydroisoquinoline derivatives.
科学研究应用
2-(2-(Dibenzylamino)ethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a neuroprotective agent due to its structural similarity to natural alkaloids.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of novel materials with specific chemical properties.
作用机制
The mechanism of action of 2-(2-(Dibenzylamino)ethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol involves its interaction with various molecular targets. The compound can bind to specific receptors in the brain, modulating neurotransmitter release and uptake. This interaction can lead to neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases. The exact molecular pathways involved are still under investigation, but it is believed to influence pathways related to oxidative stress and inflammation.
相似化合物的比较
Similar Compounds
Tetrahydroisoquinoline: The parent compound without the dibenzylamino and hydroxyl groups.
Dibenzylamine: The compound with only the dibenzylamino group.
Isoquinoline: The non-hydrogenated form of the tetrahydroisoquinoline core.
Uniqueness
2-(2-(Dibenzylamino)ethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol is unique due to the presence of both the dibenzylamino group and the hydroxyl group on the tetrahydroisoquinoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
827309-90-0 |
|---|---|
分子式 |
C25H28N2O |
分子量 |
372.5 g/mol |
IUPAC 名称 |
2-[2-(dibenzylamino)ethyl]-3,4-dihydro-1H-isoquinolin-8-ol |
InChI |
InChI=1S/C25H28N2O/c28-25-13-7-12-23-14-15-26(20-24(23)25)16-17-27(18-21-8-3-1-4-9-21)19-22-10-5-2-6-11-22/h1-13,28H,14-20H2 |
InChI 键 |
VWVCDZKBMIMGSH-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=C1C=CC=C2O)CCN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



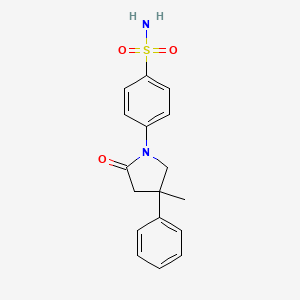
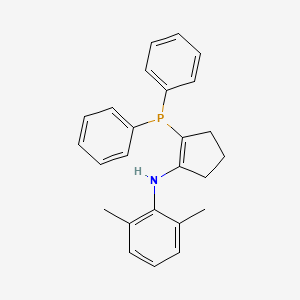


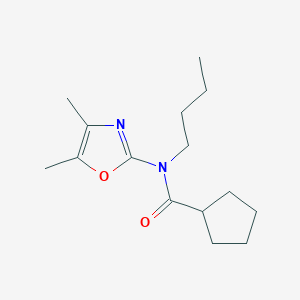
![[3-(1H-Pyrrol-1-yl)phenyl]acetic acid](/img/structure/B12879306.png)

![2-(3-(4-Ethoxy-3,5-dimethoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B12879310.png)
![(R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12879318.png)
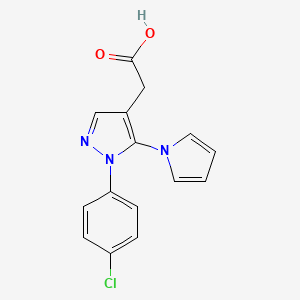
![5-Isoquinolinamine, N-[1-[(3-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12879322.png)

